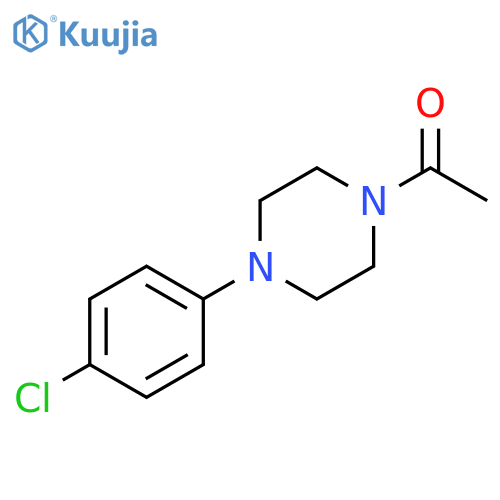Cas no 150557-99-6 (1-4-(4-chlorophenyl)piperazin-1-ylethan-1-one)

150557-99-6 structure
商品名:1-4-(4-chlorophenyl)piperazin-1-ylethan-1-one
CAS番号:150557-99-6
MF:C12H15ClN2O
メガワット:238.713301897049
MDL:MFCD00863363
CID:4602833
PubChem ID:258327
1-4-(4-chlorophenyl)piperazin-1-ylethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone
- 1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one
- 1-4-(4-chlorophenyl)piperazin-1-ylethan-1-one
-
- MDL: MFCD00863363
- インチ: 1S/C12H15ClN2O/c1-10(16)14-6-8-15(9-7-14)12-4-2-11(13)3-5-12/h2-5H,6-9H2,1H3
- InChIKey: UVYFWYMZWQBGAQ-UHFFFAOYSA-N
- ほほえんだ: C(=O)(N1CCN(C2=CC=C(Cl)C=C2)CC1)C
1-4-(4-chlorophenyl)piperazin-1-ylethan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-253431-2.5g |
1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one |
150557-99-6 | 95% | 2.5g |
$503.0 | 2024-06-19 | |
| Enamine | EN300-253431-0.1g |
1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one |
150557-99-6 | 95% | 0.1g |
$66.0 | 2024-06-19 | |
| Enamine | EN300-253431-5.0g |
1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one |
150557-99-6 | 95% | 5.0g |
$743.0 | 2024-06-19 | |
| Enamine | EN300-253431-0.25g |
1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one |
150557-99-6 | 95% | 0.25g |
$92.0 | 2024-06-19 | |
| Enamine | EN300-253431-0.5g |
1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one |
150557-99-6 | 95% | 0.5g |
$175.0 | 2024-06-19 | |
| Enamine | EN300-253431-1.0g |
1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one |
150557-99-6 | 95% | 1.0g |
$256.0 | 2024-06-19 | |
| Enamine | EN300-253431-10.0g |
1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one |
150557-99-6 | 95% | 10.0g |
$1101.0 | 2024-06-19 | |
| Aaron | AR01C3N1-100mg |
1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one |
150557-99-6 | 95% | 100mg |
$116.00 | 2025-02-09 | |
| Enamine | EN300-253431-1g |
1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one |
150557-99-6 | 90% | 1g |
$256.0 | 2023-09-14 | |
| 1PlusChem | 1P01C3EP-50mg |
1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one |
150557-99-6 | 95% | 50mg |
$111.00 | 2024-06-20 |
1-4-(4-chlorophenyl)piperazin-1-ylethan-1-one 関連文献
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
3. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
150557-99-6 (1-4-(4-chlorophenyl)piperazin-1-ylethan-1-one) 関連製品
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
